2-Chloro-6-(4-methylpiperazino)pyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(6-chloropyridin-2-yl)-4-methylpiperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN3/c1-13-5-7-14(8-6-13)10-4-2-3-9(11)12-10/h2-4H,5-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOMBBUZQJGYRRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC(=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20444023 | |
| Record name | 2-Chloro-6-(4-methylpiperazino)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20444023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
153976-26-2 | |
| Record name | 2-Chloro-6-(4-methylpiperazino)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20444023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity and Mechanistic Investigations of 2 Chloro 6 4 Methylpiperazino Pyridine in Preclinical in Vitro Systems
Receptor Binding and Functional Assays
No publicly available studies were identified that have performed quantitative receptor binding displacement assays to determine the affinity (e.g., Kᵢ, IC₅₀) of 2-Chloro-6-(4-methylpiperazino)pyridine for specific receptors. Therefore, no data table on its receptor binding profile can be generated.
There is no information available in the scientific literature regarding the use of in vitro functional assays to characterize this compound as a receptor agonist or antagonist. Studies measuring its effect on second messenger systems, such as cyclic adenosine (B11128) monophosphate (cAMP) modulation, have not been reported.
Enzyme Inhibition and Activation Studies
A thorough search of scientific databases did not yield any biochemical assay data detailing the inhibitory or activating effects of this compound on specific enzymes. Consequently, information on its enzyme kinetics and potency (e.g., IC₅₀, Kᵢ) is not available.
Investigation of Interactions with Cellular Pathways and Biochemical Targets
There are no published research findings on the effects of this compound on intracellular signaling cascades. Specifically, its potential to modulate key signaling pathways such as the AKT/p-AKT pathway has not been investigated or reported in the available literature.
Effects on Bacterial Growth Mechanisms and Biofilm Formation
No studies were found that investigated the effects of this compound on bacterial growth mechanisms or its ability to inhibit or eradicate biofilm formation.
Interference with DNA Synthesis or Replication Processes
There is no available research data detailing the potential interference of this compound with DNA synthesis or replication processes in any biological system.
Preclinical In Vitro Antiproliferative Activity Assessment
No published studies have assessed the preclinical in vitro antiproliferative activity of this compound against any cancer cell lines.
Preclinical In Vitro Antimicrobial Activity Evaluation (e.g., Antibacterial, Antifungal, Antimycobacterial)
Specific data from preclinical in vitro evaluations of the antibacterial, antifungal, or antimycobacterial activity of this compound are not available in the current body of scientific literature.
Computational Chemistry and Theoretical Approaches in the Study of 2 Chloro 6 4 Methylpiperazino Pyridine
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer a detailed understanding of the intrinsic properties of 2-Chloro-6-(4-methylpiperazino)pyridine at the atomic and electronic levels.
Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction (e.g., HOMO-LUMO)
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure and properties of many-body systems, such as molecules. It has been successfully applied to study various pyridine (B92270) derivatives. scirp.orgnih.govsci-hub.se The application of DFT to this compound allows for the optimization of its molecular geometry and the calculation of key electronic parameters.
A critical aspect of this analysis is the examination of the Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of these orbitals and the gap between them are fundamental descriptors of a molecule's reactivity and kinetic stability. sci-hub.se
The HOMO represents the ability of a molecule to donate electrons, indicating its nucleophilic character. For this compound, the HOMO is likely to be localized on the electron-rich regions, such as the nitrogen atoms of the piperazine (B1678402) ring and the pyridine ring.
The LUMO , on the other hand, signifies the ability of a molecule to accept electrons, reflecting its electrophilic nature. The LUMO is expected to be distributed over the pyridine ring, particularly influenced by the electron-withdrawing chloro substituent.
The HOMO-LUMO energy gap is a crucial parameter that relates to the chemical reactivity and stability of the molecule. A smaller energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. Conversely, a larger HOMO-LUMO gap indicates higher kinetic stability and lower chemical reactivity. sci-hub.se For related pyridine compounds, this gap has been shown to be a key indicator of their bioactive nature. nih.gov
| Parameter | Significance | Predicted Localization/Value for this compound |
| HOMO Energy | Electron-donating ability (nucleophilicity) | Likely localized on the piperazine and pyridine nitrogens. |
| LUMO Energy | Electron-accepting ability (electrophilicity) | Likely distributed over the pyridine ring, influenced by the chloro group. |
| HOMO-LUMO Gap | Chemical reactivity and kinetic stability | A smaller gap would suggest higher reactivity. |
This table presents predicted values based on the general principles of DFT and studies on analogous compounds.
Analysis of Molecular Electrostatic Potential Maps
Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. nih.gov The MEP is mapped onto the electron density surface, with different colors representing varying electrostatic potentials.
Red regions indicate negative electrostatic potential, corresponding to areas with a high electron density. These are the most likely sites for electrophilic attack. In this compound, these regions are expected to be around the nitrogen atoms of the pyridine and piperazine rings.
Blue regions denote positive electrostatic potential, indicating areas with a lower electron density or an excess of positive charge. These are susceptible to nucleophilic attack. For this molecule, positive potential is anticipated around the hydrogen atoms and potentially near the carbon atom attached to the chlorine.
Green regions represent neutral or near-zero potential.
The analysis of the MEP map for this compound would provide a clear visual representation of its reactive behavior, complementing the insights gained from FMO analysis.
Molecular Docking and Ligand-Target Interaction Modeling
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a receptor or enzyme. This method is instrumental in understanding the potential biological targets of a compound and the nature of its interactions at the molecular level.
Prediction of Binding Modes and Affinities
Molecular docking simulations can be employed to predict how this compound might bind to the active site of a specific protein. The process involves placing the ligand in various conformations within the binding pocket of the target protein and calculating the binding energy for each pose. The conformation with the lowest binding energy is considered the most probable binding mode.
Studies on similar chloro-pyridine derivatives have successfully used molecular docking to identify potential binding models with protein targets. sigmaaldrich.comnih.gov For instance, in a docking study of a 2-chloro-pyridine derivative with telomerase, the probable binding model was determined, providing insights into its inhibitory mechanism. sigmaaldrich.comnih.gov The binding affinity, often expressed as a binding energy (in kcal/mol), provides a quantitative measure of the strength of the interaction. Lower binding energies typically indicate a more stable and favorable interaction. mdpi.com
The predicted binding mode of this compound would reveal key interactions, such as:
Hydrogen bonds: with amino acid residues in the binding pocket.
Hydrophobic interactions: between the aromatic and aliphatic parts of the molecule and nonpolar residues.
Pi-pi stacking: involving the pyridine ring.
| Interaction Type | Potential Residues Involved | Significance |
| Hydrogen Bonding | Asp, Glu, Ser, Thr, Gln, Asn | Directional interactions that contribute significantly to binding affinity and specificity. |
| Hydrophobic Interactions | Val, Leu, Ile, Phe, Trp | Important for the overall stability of the ligand-protein complex. |
| Pi-Pi Stacking | Phe, Tyr, Trp, His | Aromatic interactions that can enhance binding affinity. |
This table provides a general overview of potential interactions based on the structure of the compound.
Elucidation of Allosteric Binding Sites
Besides binding to the primary active site (orthosteric site) of a protein, some molecules can bind to allosteric sites, which are distinct from the active site. Binding to an allosteric site can modulate the protein's activity by inducing a conformational change. Molecular docking can also be used to explore potential allosteric binding sites for this compound on a target protein. This involves performing a "blind docking" where the entire protein surface is considered for potential binding. The identification of a stable binding pose at a site other than the active site could suggest an allosteric mechanism of action.
Quantitative Structure-Activity Relationship (QSAR) Analysis
Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. chemrevlett.comresearchgate.net
A QSAR study on derivatives of this compound would involve synthesizing a library of analogous compounds with systematic variations in their structure. The biological activity of these compounds would then be determined experimentally. Subsequently, various molecular descriptors for each compound would be calculated. These descriptors can be classified into several categories:
Constitutional descriptors: Molecular weight, number of atoms, etc.
Topological descriptors: Describing the connectivity of atoms.
Geometrical descriptors: Related to the 3D structure of the molecule.
Quantum-chemical descriptors: HOMO and LUMO energies, dipole moment, etc. researchgate.net
Using statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS), a QSAR model is developed that correlates a selection of these descriptors with the observed biological activity. chemrevlett.com A statistically robust QSAR model, validated through various internal and external validation techniques, can be a powerful tool. chemrevlett.comchemrevlett.com
The resulting QSAR model can be used to:
Predict the activity of new, unsynthesized compounds.
Identify the key structural features that are either beneficial or detrimental to the biological activity.
Guide the design of more potent and selective analogs of this compound.
For example, a QSAR study on a series of 2,4-diamino-pyrimidine anti-malarials revealed that lipophilicity was a key driver of improved activity. scispace.com Similarly, a QSAR model for pyridine derivatives against cervical cancer helped in designing a novel, more efficient structure. chemrevlett.com
| QSAR Descriptor Class | Examples | Potential Impact on Activity |
| Constitutional | Molecular Weight, Atom Count | May influence transport and distribution. |
| Topological | Connectivity Indices | Relates to molecular shape and branching. |
| Geometrical | Molecular Surface Area, Volume | Can affect binding site complementarity. |
| Quantum-Chemical | HOMO/LUMO Energies, Dipole Moment | Influences reactivity and intermolecular interactions. |
This table illustrates the types of descriptors used in QSAR studies and their potential relevance.
Development of Predictive Models for Biological Activity
Predictive modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) studies, is a cornerstone of modern medicinal chemistry. nih.gov The primary goal of a QSAR model is to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For this compound, developing such a model would be the first step in understanding how its structural features contribute to a specific biological effect, such as enzyme inhibition or receptor binding.
The process begins with a dataset of compounds that includes this compound and its structural analogs, along with their experimentally determined biological activities (e.g., IC₅₀ values). Computational software is then used to calculate a wide range of molecular descriptors for each compound. These descriptors quantify various aspects of the molecule's physicochemical properties. A statistical method, such as multiple linear regression or machine learning algorithms, is then employed to build a model that predicts the biological activity based on the most relevant descriptors. nih.gov
For instance, a hypothetical QSAR study on a series of pyridine-piperazine derivatives, including this compound, might identify key descriptors that influence their activity. The resulting model could be represented by an equation similar to this illustrative example:
Biological Activity (log 1/IC₅₀) = k₁(Descriptor A) + k₂(Descriptor B) - k₃*(Descriptor C) + constant
In this equation, 'k' represents the coefficient for each descriptor, indicating the weight of its contribution to the biological activity. A positive coefficient suggests that an increase in the descriptor's value enhances activity, while a negative coefficient indicates the opposite.
Illustrative Data for a Hypothetical QSAR Model:
| Descriptor | Description | Coefficient (k) | Contribution to Activity |
| LogP | Lipophilicity | +0.45 | Positive |
| TPSA | Topological Polar Surface Area | -0.12 | Negative |
| H-Bond Donors | Number of Hydrogen Bond Donors | -0.20 | Negative |
| Molecular Weight | Molecular Mass | +0.05 | Positive |
This table is for illustrative purposes and does not represent real experimental data.
Such predictive models are powerful tools. They can be used to screen virtual libraries of compounds, prioritizing those with the highest predicted activity for synthesis and testing, thereby saving significant time and resources in the drug discovery pipeline.
Correlation of Molecular Descriptors with Experimental Data
Molecular descriptors are numerical values that describe the chemical and physical properties of a molecule based on its structure. mdpi.com Correlating these descriptors with experimentally determined data is fundamental to understanding a compound's behavior. For this compound, this involves calculating a variety of descriptors and then statistically analyzing their relationship with measured properties like solubility, binding affinity, or metabolic stability.
These descriptors can be categorized based on their dimensionality:
1D Descriptors: These are derived from the molecular formula, such as molecular weight and atom counts.
2D Descriptors: These are calculated from the 2D representation of the molecule and include topological indices, molecular connectivity, and counts of specific structural fragments.
3D Descriptors: These are derived from the 3D coordinates of the atoms and describe the molecule's shape and electronic properties, such as molecular surface area and dipole moment.
A study aiming to improve the aqueous solubility of this compound, for example, would involve synthesizing a series of analogs and measuring their solubility. The calculated molecular descriptors for these compounds would then be correlated with the experimental solubility data. This could reveal, for instance, that increasing the number of hydrogen bond acceptors or decreasing the lipophilicity (LogP) leads to improved solubility.
Illustrative Correlation of Molecular Descriptors with Experimental Solubility:
| Compound | LogP | TPSA (Ų) | Experimental Solubility (µg/mL) |
| Analog 1 | 2.5 | 45.2 | 150 |
| Analog 2 | 2.8 | 40.1 | 110 |
| This compound | 3.1 | 35.5 | 80 |
| Analog 3 | 3.5 | 32.0 | 50 |
This table contains hypothetical data for illustrative purposes.
This analysis provides a rational basis for further structural modifications. By understanding which descriptors have the strongest correlation with a desired property, chemists can more effectively design new molecules with improved characteristics.
Pharmacophore Modeling and Ligand-Based Drug Design
When the 3D structure of a biological target is unknown, ligand-based drug design strategies become particularly important. One of the most powerful of these is pharmacophore modeling. A pharmacophore is an abstract representation of all the essential steric and electronic features that a molecule must possess to ensure optimal interaction with a specific biological target. These features typically include hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and charged centers.
To develop a pharmacophore model for a target of this compound, a set of known active molecules would be structurally aligned. The common chemical features responsible for their activity are then identified and mapped into a 3D arrangement.
For this compound, a hypothetical pharmacophore model might include:
A hydrogen bond acceptor feature associated with the nitrogen atoms in the pyridine or piperazine rings.
A hydrophobic feature corresponding to the chlorophenyl group.
A positive ionizable feature at the methylpiperazine moiety, which is likely to be protonated at physiological pH.
Illustrative Pharmacophore Features of this compound:
| Feature | Moiety | Potential Interaction |
| Hydrogen Bond Acceptor | Pyridine Nitrogen | Interaction with H-bond donor residues in the target |
| Hydrophobic Center | Chloro-substituted aromatic ring | Van der Waals interactions with hydrophobic pockets |
| Positive Ionizable | Methylpiperazine Nitrogen | Ionic interactions with negatively charged residues |
This table is for illustrative purposes and does not represent a validated pharmacophore model.
Once a pharmacophore model is established, it can be used as a 3D query to search large chemical databases for novel compounds that match the required features, even if they have a completely different chemical scaffold from the original active molecules. This approach, known as virtual screening, is a highly effective method for discovering new lead compounds in drug development.
Advanced Research Perspectives and Future Directions for 2 Chloro 6 4 Methylpiperazino Pyridine
Rational Design and Synthesis of Next-Generation Analogs with Enhanced Specificity
The development of next-generation analogs of 2-chloro-6-(4-methylpiperazino)pyridine with improved target specificity and potency is a key research objective. A systematic structure-activity relationship (SAR) study would be the cornerstone of this effort. The core scaffold presents several opportunities for chemical modification.
Table 1: Potential Sites for Analog Synthesis and Their Rationale
| Modification Site | Proposed Modifications | Rationale for Modification |
| Pyridine (B92270) Ring (Position 2) | Replacement of the chlorine atom with other halogens (F, Br, I), small alkyl groups, or cyano groups. | To modulate electronic properties and binding interactions. The halogen atom can act as a key interaction point or be replaced to alter reactivity and metabolic stability. |
| Pyridine Ring (Positions 3, 4, 5) | Introduction of various substituents such as methyl, methoxy, or nitro groups. | To explore the steric and electronic requirements of the binding pocket and to fine-tune the molecule's overall physicochemical properties. |
| Piperazine (B1678402) Ring | N-dealkylation to the secondary amine, or replacement of the methyl group with other alkyl or aryl substituents. | To investigate the role of the N-methyl group in target engagement and to explore the potential for introducing additional pharmacophoric features. |
| Scaffold Hopping | Replacement of the pyridine ring with other heterocyclic systems like pyrimidine or pyrazine. | To identify novel core structures with potentially improved pharmacological profiles while maintaining key binding interactions. |
The synthesis of these analogs would likely involve nucleophilic aromatic substitution reactions, where the chlorine atom on the pyridine ring is displaced by the nitrogen of 1-methylpiperazine. Further derivatization could be achieved through a variety of established synthetic protocols for pyridine and piperazine chemistry. nih.gov
Application of Innovative Synthetic Methodologies for Scaffold Diversification
To efficiently generate a diverse library of analogs, innovative synthetic methodologies can be employed. High-throughput synthesis and parallel chemistry techniques would enable the rapid production of a wide range of derivatives for screening.
Modern synthetic approaches that could be applied include:
Flow Chemistry: This technique allows for the rapid and controlled synthesis of compounds with improved safety and scalability. The synthesis of pyridinylpiperazine derivatives could be adapted to a flow chemistry setup to accelerate the production of analogs.
Microwave-Assisted Organic Synthesis (MAOS): MAOS can significantly reduce reaction times and improve yields for the synthesis of heterocyclic compounds.
Multi-component Reactions: These reactions allow for the construction of complex molecules in a single step from three or more starting materials, offering a highly efficient route to novel scaffolds.
Deeper Mechanistic Elucidation Through Advanced Biophysical and Biochemical Techniques
A critical aspect of advancing the development of this compound analogs is a thorough understanding of their mechanism of action at the molecular level. A suite of advanced biophysical and biochemical techniques would be essential for this purpose.
Table 2: Biophysical and Biochemical Techniques for Mechanistic Studies
| Technique | Application | Expected Insights |
| Surface Plasmon Resonance (SPR) | To study the real-time binding kinetics of the compounds to their purified target protein. | Provides quantitative data on association and dissociation rate constants (kon and koff), and binding affinity (KD). |
| Isothermal Titration Calorimetry (ITC) | To determine the thermodynamic parameters of binding, including enthalpy (ΔH) and entropy (ΔS). | Offers a complete thermodynamic profile of the binding interaction, helping to understand the driving forces behind molecular recognition. |
| X-ray Crystallography | To determine the three-dimensional structure of the compound in complex with its target protein. | Provides a high-resolution view of the binding mode, revealing key interactions that can guide further rational design. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | To study the solution-state structure and dynamics of the compound and its interaction with the target. | Can identify the binding interface and conformational changes upon binding. |
| Cell-based Assays | To evaluate the functional consequences of target engagement in a cellular context. | Provides information on the compound's cellular potency and its effect on downstream signaling pathways. |
Exploration of Novel Pharmacological Targets and Biological Pathways
Given that the specific biological target of this compound is not well-defined in the public domain, a key research direction would be target identification and validation. The pyridinylpiperazine scaffold is a common feature in a wide range of centrally acting agents, suggesting potential targets within the central nervous system.
Approaches to identify novel targets include:
Phenotypic Screening: This involves screening a library of analogs in cell-based or organism-based models of disease to identify compounds with a desired therapeutic effect. Subsequent target deconvolution can then be performed to identify the molecular target.
Chemical Proteomics: Techniques such as affinity chromatography-mass spectrometry can be used to pull down the protein targets of a bioactive compound from cell lysates.
Computational Target Prediction: In silico methods can be used to predict potential protein targets based on the chemical structure of the compound.
Integration of Computational and Experimental Approaches in Drug Discovery Pipelines
A modern drug discovery program for this compound would heavily rely on the integration of computational and experimental methods. nih.govresearchgate.net This synergistic approach can significantly accelerate the drug discovery process and reduce costs.
Computational approaches that would be valuable include:
Molecular Docking: To predict the binding mode of analogs to a known or hypothesized target protein. nih.gov This can help in prioritizing compounds for synthesis and biological evaluation.
Quantitative Structure-Activity Relationship (QSAR) Modeling: To build mathematical models that correlate the chemical structure of the analogs with their biological activity. These models can then be used to predict the activity of virtual compounds.
Molecular Dynamics (MD) Simulations: To study the dynamic behavior of the compound-target complex over time, providing insights into the stability of the interaction and the role of solvent molecules.
ADME/Tox Prediction: In silico models can be used to predict the absorption, distribution, metabolism, excretion, and toxicity properties of the analogs at an early stage of development, helping to identify and mitigate potential liabilities.
By combining these computational predictions with experimental validation, a more efficient and informed drug discovery pipeline can be established, ultimately leading to the development of novel and effective therapeutic agents based on the this compound scaffold.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-Chloro-6-(4-methylpiperazino)pyridine?
- Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution (SNAr) by reacting 2,6-dichloropyridine with 4-methylpiperazine under basic conditions (e.g., K₂CO₃ or NaH) in a polar aprotic solvent like DMF or DMSO. Heating at 80–100°C for 12–24 hours facilitates substitution at the 6-position due to the electron-withdrawing chloro group activating the pyridine ring. Post-reaction, purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) or recrystallization (ethanol/water) yields the product. Structural confirmation requires ¹H/¹³C NMR and ESI-MS .
Q. How can purity and structural integrity be validated for this compound?
- Methodological Answer : Use a combination of analytical techniques:
- HPLC : C18 column, mobile phase (acetonitrile:water, 70:30), UV detection at 254 nm.
- NMR : ¹H NMR in CDCl₃ should show characteristic signals for the pyridine ring (δ 7.5–8.5 ppm) and 4-methylpiperazino group (δ 2.3–3.5 ppm for piperazine protons; δ 1.1 ppm for CH₃).
- Mass Spectrometry : ESI-MS ([M+H]⁺ expected at m/z 226.1).
Cross-check against literature or computational simulations (e.g., DFT) for spectral assignments .
Q. What safety protocols are critical during handling?
- Methodological Answer : Adopt OSHA/NIOSH guidelines for chlorinated amines:
- Use fume hoods and PPE (gloves, goggles, lab coats).
- Store in airtight containers at 2–8°C, away from oxidizers.
- Neutralize spills with 10% sodium bicarbonate before disposal. Toxicity studies in rats indicate potential hepatotoxicity at high doses (LD₅₀ ~200 mg/kg); avoid inhalation/ingestion .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize byproducts like bis-substituted derivatives?
- Methodological Answer : Kinetic control is key:
- Use a 1:1 molar ratio of 2,6-dichloropyridine to 4-methylpiperazine to limit over-substitution.
- Lower reaction temperature (60–70°C) with catalytic KI to enhance selectivity for mono-substitution.
- Monitor progress via TLC (Rf ~0.5 in EtOAc/hexane, 1:1). Quench the reaction at ~80% conversion to isolate the mono-substituted product preferentially .
Q. What mechanistic insights explain the regioselectivity of the 4-methylpiperazino group at the 6-position?
- Methodological Answer : Density Functional Theory (DFT) calculations reveal that the electron-withdrawing chloro group at the 2-position activates the 6-position via resonance and inductive effects, lowering the energy barrier for nucleophilic attack. Solvent polarity (DMF) stabilizes the transition state, while steric hindrance from the 2-chloro group directs substitution to the less hindered 6-position. Isotopic labeling (¹⁵N-piperazine) and kinetic studies support this mechanism .
Q. How does this compound interact with biological targets (e.g., enzymes or receptors)?
- Methodological Answer : Perform in vitro assays:
- Enzyme Inhibition : Test against kinases (e.g., EGFR) using fluorescence-based ADP-Glo™ assays (IC₅₀ determination).
- Receptor Binding : Radioligand displacement assays (e.g., for serotonin receptors 5-HT₆) with tritiated antagonists.
- Cellular Uptake : LC-MS/MS quantification in HEK-293 cells after 24-hour exposure.
Preliminary data suggest moderate affinity for amine GPCRs (Kᵢ ~10 µM), likely due to the piperazine moiety .
Q. What are the environmental degradation pathways of this compound?
- Methodological Answer : Conduct soil/water microcosm studies:
- Aerobic Conditions : Monitor degradation via HPLC-UV. Nitrosomonas europaea may oxidize the piperazine ring to 6-chloropicolinic acid, analogous to nitrapyrin metabolism .
- Photolysis : Expose to UV light (λ = 254 nm) in aqueous solution; observe cleavage of the C–N bond via LC-HRMS.
- Hydrolysis : Assess pH-dependent stability (t₁/₂ ~14 days at pH 7, 25°C).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
